

Essential Safety and Operational Guide for 2,3-Dihydrobenzofuran-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-ol

Cat. No.: B179162

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling **2,3-Dihydrobenzofuran-4-ol** in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling **2,3-Dihydrobenzofuran-4-ol**, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.[\[1\]](#)[\[2\]](#) The following table summarizes the required PPE.

Protection Type	Specific Recommendations	Rationale
Eye and Face Protection	Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash hazards.	Protects against potential eye irritation or serious eye damage from splashes or aerosols. [1] [2]
Skin Protection	Wear chemically impermeable gloves (e.g., nitrile rubber). Wear fire/flame resistant and impervious clothing, such as a lab coat or coveralls.	Prevents skin contact which can cause irritation. [1] [2] Contaminated clothing should be removed and washed before reuse. [3]
Respiratory Protection	Use a suitable respirator when handling in areas with inadequate ventilation or when dust or aerosols may be generated. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.	Protects against inhalation which may cause respiratory irritation. [2]

Chemical and Physical Properties

Understanding the physical and chemical properties of **2,3-Dihydrobenzofuran-4-ol** is crucial for safe handling and storage.

Property	Value
CAS Number	144822-82-2[4][5]
Molecular Formula	C ₈ H ₈ O ₂ [4][6]
Molecular Weight	136.15 g/mol [4][6]
Appearance	Solid
Melting Point	75 °C[4]
Boiling Point	252.0 ± 29.0 °C (Predicted)[4]
Density	1.260 ± 0.06 g/cm ³ (Predicted)[4]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.

Handling:

- Handle in a well-ventilated place.[1]
- Avoid contact with skin and eyes.[1]
- Avoid the formation of dust and aerosols.[1]
- Use non-sparking tools.[1]
- Keep away from sources of ignition - No smoking.[7]
- Wash hands thoroughly after handling.

Storage:

- Store the container tightly closed in a dry, cool, and well-ventilated place.[1][7]
- Store apart from foodstuff containers or incompatible materials.[1]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

Spill Response:

- Evacuate: Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.[\[1\]](#)
- Ventilate: Ensure adequate ventilation.[\[1\]](#)
- Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[\[1\]](#)
- Clean-up: Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[\[1\]](#)

Disposal:

- Dispose of contents/container to an approved waste disposal plant.
- Do not discharge into the environment.[\[1\]](#)
- Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

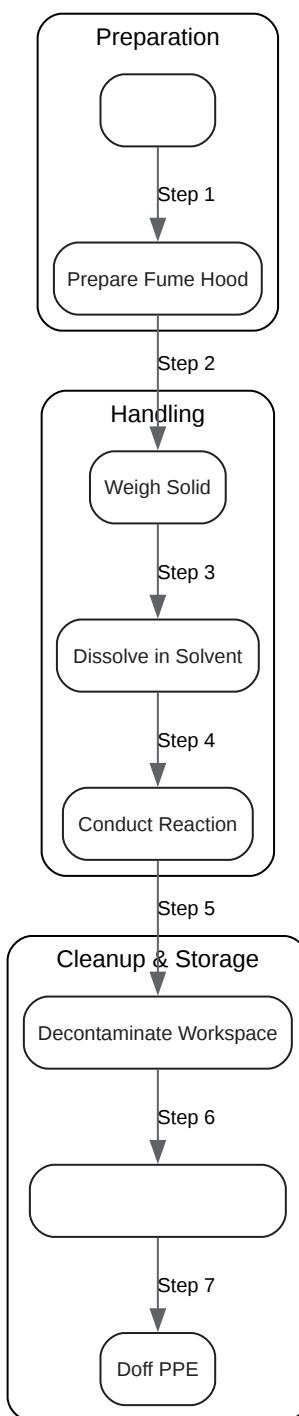
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation in drug development, using a hypothetical bromo-derivative of **2,3-Dihydrobenzofuran-4-ol**.

Reaction Scheme:

Materials:

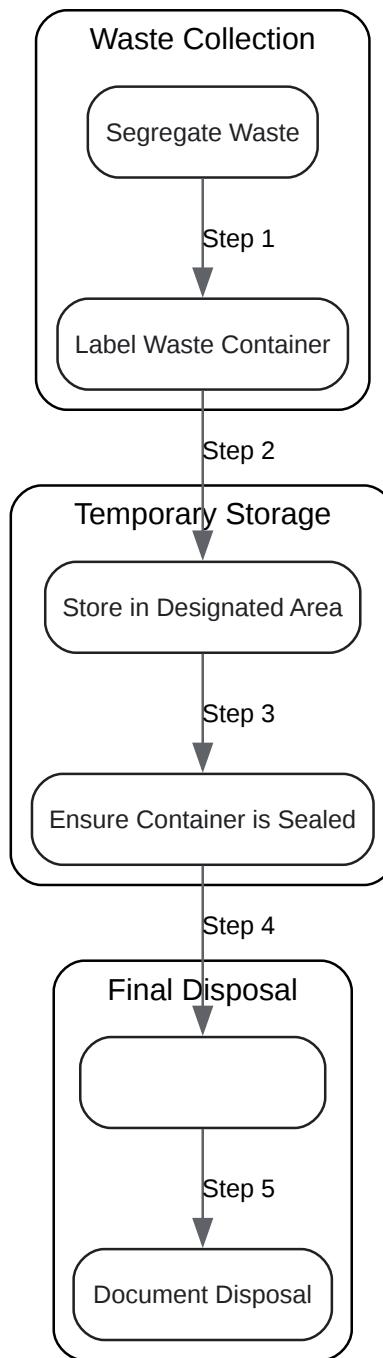
- **4-Bromo-2,3-dihydrobenzofuran-4-ol**

- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃)
- Solvent (e.g., Toluene/Ethanol/Water mixture)


Procedure:

- In a round-bottom flask, combine 4-Bromo-**2,3-dihydrobenzofuran-4-ol** (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
- Purge the flask with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent mixture to the flask.
- Add the palladium catalyst (0.05 equivalents) to the reaction mixture.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Extract the product with a suitable organic solvent (e.g., Ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Visualized Workflows


The following diagrams illustrate the key workflows for handling and disposing of **2,3-Dihydrobenzofuran-4-ol**.

General Handling Workflow for 2,3-Dihydrobenzofuran-4-ol

[Click to download full resolution via product page](#)

Caption: General Handling Workflow

Disposal Workflow for 2,3-Dihydrobenzofuran-4-ol Waste

[Click to download full resolution via product page](#)

Caption: Disposal Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 5. A one-pot synthesis of 2,3-dihydrobenzofurans, benzofuran-2(3H)-ones, and indoles via a [4 + 1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Essential Safety and Operational Guide for 2,3-Dihydrobenzofuran-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179162#personal-protective-equipment-for-handling-2-3-dihydrobenzofuran-4-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com